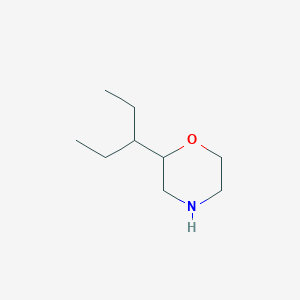
2-(Pentan-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentan-3-yl)morpholine is a chemical compound with the molecular formula C9H19NO It is a morpholine derivative, characterized by the presence of a pentan-3-yl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 3-pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pentan-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds, such as alkyl halides, are often used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Pentan-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: this compound is used in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Morpholine: The parent compound, which lacks the pentan-3-yl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: 2-(Pentan-3-yl)morpholine is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-pentan-3-ylmorpholine |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)9-7-10-5-6-11-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
RBEAGKHPGPPBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)
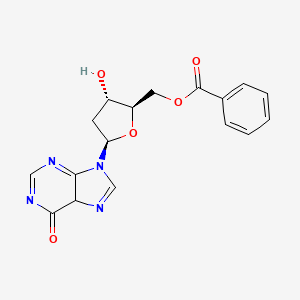
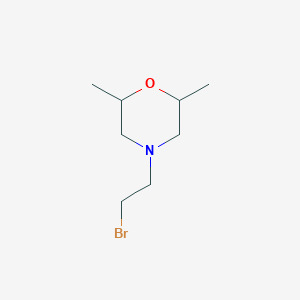
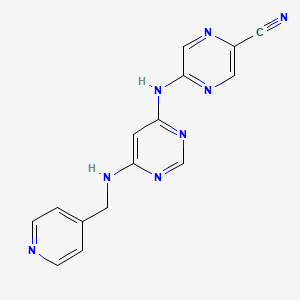
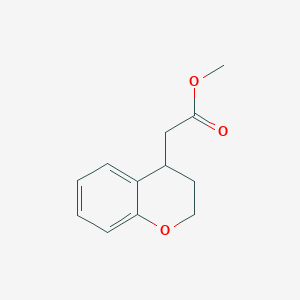

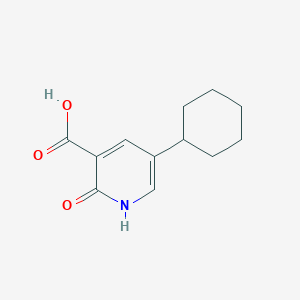
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
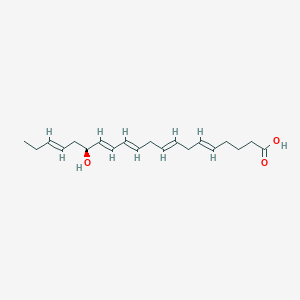
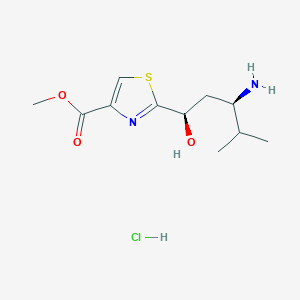
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)
